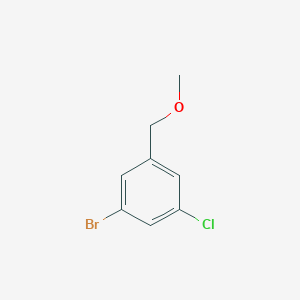

1-bromo-3-chloro-5-(methoxymethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-5-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGQBQGAJHWRME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 3-Bromo-5-Chloro-benzyl Methyl Ether

Nomenclature, Synthesis, and Application in Medicinal Chemistry[1]

Introduction & Chemical Identity

3-bromo-5-chloro-benzyl methyl ether represents a specialized "orthogonal scaffold" in modern medicinal chemistry.[1] Unlike simple halogenated benzenes, this molecule offers three distinct points of reactivity: a labile bromide for initial cross-coupling, a robust chloride for secondary functionalization, and a stable methyl ether acting as a masked benzylic alcohol.[1]

While often generated in situ or custom-synthesized, its utility lies in its ability to serve as a precise building block for poly-functionalized drug candidates.[1] This guide standardizes its nomenclature and provides a validated pathway for its synthesis and application.

1.1 Synonyms and Database Identifiers

Accurate identification is critical when searching chemical databases like SciFinder or Reaxys, as naming conventions vary by vendor.[1]

| Naming Convention | Identifier / Name | Context |

| IUPAC (Systematic) | 1-bromo-3-chloro-5-(methoxymethyl)benzene | Preferred for patent filings and regulatory documentation.[1] |

| Common / Trade | 3-bromo-5-chlorobenzyl methyl ether | Standard laboratory terminology.[1] |

| Inverted Structure | Benzene, 1-bromo-3-chloro-5-(methoxymethyl)- | Used in Chemical Abstracts Service (CAS) indexing.[1] |

| Precursor Anchor | Derived from CAS 917562-09-5 | The ether is synthesized directly from (3-bromo-5-chlorophenyl)methanol.[1] |

| SMILES | COCC1=CC(Cl)=CC(Br)=C1 | Universal string for cheminformatics.[1][2] |

Structural Analysis & Reactivity Profile

The molecule’s value is defined by the electronic differentiation between the halogen substituents.[1]

-

Position 1 (Methoxymethyl): The ether linkage is stable to basic conditions (e.g., K₂CO₃ in Suzuki coupling) and organolithiums, unlike the free alcohol which would deprotonate.[1] It can be cleaved back to the alcohol using Lewis acids (e.g., BBr₃) or oxidized to the aldehyde.[1]

-

Position 3 (Bromine): The weaker C-Br bond allows for rapid oxidative addition by Pd(0) catalysts.[1] It is the site of the first cross-coupling event.[1]

-

Position 5 (Chlorine): The stronger C-Cl bond remains inert under standard Suzuki conditions used for the bromide, allowing for "site-selective" synthesis.[1]

Figure 1: Orthogonal reactivity map of the scaffold. The color coding indicates the hierarchy of reactivity (Red = Most Reactive, Yellow = Intermediate, Green = Stable).[1]

Synthesis Protocol

Since the methyl ether is not a standard commodity chemical, it is best synthesized from the commercially available alcohol (3-bromo-5-chlorophenyl)methanol (CAS 917562-09-5) .[1]

3.1 Method: Williamson Ether Synthesis

This protocol uses sodium hydride (NaH) and iodomethane (MeI) to effect clean O-methylation.[1]

Reagents:

-

Precursor: (3-bromo-5-chlorophenyl)methanol (1.0 equiv)[1]

-

Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)[1]

-

Electrophile: Iodomethane (MeI) (1.5 equiv)[1]

-

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add the (3-bromo-5-chlorophenyl)methanol and dissolve in anhydrous THF. Cool to 0°C.[1][3][4]

-

Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will occur.[1] Stir at 0°C for 30 minutes until gas evolution ceases (formation of the alkoxide).

-

Alkylation: Add Iodomethane dropwise via syringe.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Self-Validation (TLC): Monitor reaction progress using 10% EtOAc/Hexane.

-

Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Diethyl Ether (3x).[1][5] Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

Yield Expectation: >90% conversion. The product is typically a clear, colorless oil.[1]

Figure 2: Step-by-step synthesis workflow from the commercial alcohol precursor.

Strategic Application: Chemoselective Coupling

The primary utility of 3-bromo-5-chloro-benzyl methyl ether is in sequential cross-coupling .[1] The bromide reacts under mild conditions, leaving the chloride intact for a subsequent, harsher coupling step.[1]

4.1 Protocol: Site-Selective Suzuki Coupling

Objective: Couple an aryl boronic acid (Ar-B(OH)₂) exclusively at the 3-position (Bromine).[1]

Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.[1]

-

Base: Na₂CO₃ (2.0 equiv, aqueous).[1]

-

Solvent: DME/Water or Toluene/Ethanol/Water.[1]

-

Temperature: 60–80°C.[1]

Mechanism of Selectivity: The rate of oxidative addition of Pd(0) to Ar-Br is significantly faster than to Ar-Cl (approx. 10³–10⁴ times faster).[1] By controlling the temperature (avoiding reflux >100°C) and using standard phosphine ligands, the chloride remains untouched.[1]

Post-Reaction Utility: The resulting product is a 3-aryl-5-chloro-benzyl methyl ether.[1] This intermediate can then be subjected to Buchwald-Hartwig amination (using bulky ligands like XPhos or BrettPhos) to displace the remaining chlorine, creating a highly substituted, non-symmetric scaffold.[1]

Safety & Handling

-

Hazards: As a halogenated benzyl ether, the compound may act as a mild lachrymator and skin irritant.[1]

-

Precursor Hazard: Methyl iodide (MeI) used in synthesis is a potent alkylating agent and suspected carcinogen.[1] Use only in a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the benzylic position.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86812092 (Chloromethyl analog). Retrieved from [Link][1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text on Br/Cl selectivity).

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1] Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Differentiation of Cl reactivity).

Sources

- 1. N/A,5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 917562-09-5|(3-Bromo-5-chlorophenyl)methanol|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 5. zora.uzh.ch [zora.uzh.ch]

The Strategic Deployment of Trisubstituted Benzene Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Abstract

The trisubstituted benzene core is a foundational scaffold in medicinal chemistry, offering a versatile and tunable platform for the design of a vast array of therapeutic agents. The specific arrangement of substituents—be it 1,2,3-, 1,2,4-, or 1,3,5-—profoundly influences a molecule's three-dimensional conformation, electronic properties, and, consequently, its interaction with biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic synthesis, structure-activity relationships (SAR), and conformational nuances of trisubstituted benzene scaffolds. By delving into the causality behind synthetic choices and providing detailed experimental protocols, this guide aims to empower chemists to rationally design and synthesize novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction: The Enduring Significance of the Trisubstituted Benzene Motif

The benzene ring is a ubiquitous feature in a significant portion of FDA-approved small molecule drugs. Its rigid, planar structure provides a reliable anchor for the precise spatial orientation of functional groups, facilitating specific interactions with protein binding pockets. Among the myriad of substituted aromatics, trisubstituted benzenes offer a compelling balance of structural diversity and synthetic accessibility. The ability to modulate the substitution pattern allows for fine-tuning of a molecule's properties to optimize its biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

This guide will explore the unique characteristics of each trisubstitution pattern and provide practical insights into their application in drug discovery. We will move beyond a simple recitation of facts to explain the underlying principles that govern the synthesis and biological function of these critical scaffolds.

Strategic Synthesis of Trisubstituted Benzene Scaffolds

The regioselective synthesis of trisubstituted benzenes is a cornerstone of medicinal chemistry. The choice of synthetic route is dictated by the desired substitution pattern and the nature of the substituents themselves. Understanding the directing effects of various functional groups is paramount to achieving the target isomer with high efficiency.

The 1,2,3-Trisubstituted (Vicinal) Pattern: Navigating Steric and Electronic Challenges

The synthesis of 1,2,3-trisubstituted benzenes can be challenging due to potential steric hindrance between adjacent substituents. However, this substitution pattern offers a unique conformational profile that can be exploited in drug design.

A common strategy involves the use of ortho-directing groups to guide subsequent substitutions. One powerful approach utilizes aryne chemistry.

Experimental Protocol: Synthesis of a 1,2,3-Trisubstituted Benzene via Aryne Intermediate [1]

This protocol describes the synthesis of a 1,2,3-trisubstituted benzene through the reaction of an allyl p-tolyl sulfoxide with a benzyne precursor.

-

Step 1: Preparation of Allyl p-Tolyl Sulfide: To a solution of p-methylthiophenol in tetrahydrofuran (THF) in an ice-water bath, add sodium hydride (NaH). After the evolution of hydrogen gas ceases, slowly add allyl bromide. Allow the reaction to proceed to completion to obtain crude allyl p-tolyl sulfide.

-

Step 2: Oxidation to Allyl p-Tolyl Sulfoxide: Dissolve the crude allyl p-tolyl sulfide in absolute ethanol. Slowly add hydrogen peroxide dropwise and stir until the reaction is complete. Purify the crude product by silica gel chromatography to obtain allyl p-tolyl sulfoxide.

-

Step 3: Aryne Cycloaddition: Dissolve the allyl p-tolyl sulfoxide in acetonitrile. Add the benzyne precursor (e.g., generated from o-bromophenol, butyllithium, trimethylchlorosilane, and trifluoromethanesulfonic anhydride) and cesium fluoride (CsF). Stir the reaction at 50°C until completion. Purify the crude product by silica gel chromatography to yield the 1,2,3-trisubstituted benzene product.

Caption: Synthesis of a 1,2,3-trisubstituted benzene via an aryne intermediate.

The 1,2,4-Trisubstituted Pattern: A Prevalent Motif in Pharmaceuticals

The 1,2,4-substitution pattern is one of the most common in FDA-approved drugs due to its synthetic tractability and the diverse spatial arrangements it allows for substituents. Electrophilic aromatic substitution on a disubstituted benzene is a frequent approach.

Experimental Protocol: Synthesis of a 1,2,4-Trisubstituted Benzene Derivative [2]

This protocol outlines the synthesis of benzene-1,2,4-triyl tris(2-(3-carboxy-4-hydroxybenzenesulfonate) acetate) from oxyhydroquinone.

-

Step 1: Synthesis of Benzene-1,2,4-triyl tris(2-chloroacetate): React oxyhydroquinone with chloroacetyl chloride. The reaction is typically carried out over an extended period (e.g., 20 hours) to ensure complete conversion.

-

Step 2: Nucleophilic Substitution: In a round-bottom flask equipped with a reflux condenser, combine sodium sulfosalicylate and benzene-1,2,4-triyl tris(2-chloroacetate) in a 3:1 molar ratio. Add N,N-dimethylformamide (DMF) as the solvent. Heat the mixture under reflux at the boiling point of DMF (153°C) for 4 hours.

-

Step 3: Workup and Purification: After the reaction is complete, cool the mixture. The product can be isolated through extraction or precipitation-assisted methods. For extraction, dilute the reaction mixture with an organic solvent and wash with water. Dry the organic layer and evaporate the solvent. The crude product can be purified by chromatography.

Caption: General workflow for the synthesis of a 1,2,4-trisubstituted benzene.

The 1,3,5-Trisubstituted (Symmetrical) Pattern: A Scaffold for Multivalent Interactions

The symmetrical 1,3,5-substitution pattern is often employed to create molecules capable of multivalent interactions with biological targets. These scaffolds are also valuable in materials science. A classic and effective method for their synthesis is the acid-catalyzed trimerization of acetophenones.

Experimental Protocol: Synthesis of 1,3,5-Triphenylbenzene [3]

This protocol details the synthesis of 1,3,5-triphenylbenzene via the self-condensation of acetophenone using copper(II) chloride as a catalyst.

-

Step 1: Reaction Setup: In a 25 ml round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone and toluene.

-

Step 2: Catalyst Addition: Add copper(II) chloride (CuCl₂) to the mixture. A typical molar ratio of acetophenone to CuCl₂ is 15:1.

-

Step 3: Reaction: Reflux the mixture in an oil bath at a temperature of 180-220°C for 6 hours.

-

Step 4: Workup and Purification: After the reaction is complete, cool the mixture and extract the product with ether. Dry the ether extract with magnesium sulfate. Separate the components of the mixture by column chromatography to obtain pure 1,3,5-triphenylbenzene.

Caption: Synthesis of 1,3,5-triphenylbenzene by trimerization of acetophenone.

Structure-Activity Relationship (SAR) and Conformational Analysis

The substitution pattern on a benzene ring dictates the orientation of its substituents, which in turn governs how the molecule interacts with its biological target. Understanding these relationships is crucial for rational drug design.

The Impact of Substitution Patterns on Molecular Conformation

-

1,2,3-Trisubstitution: This pattern often forces substituents into close proximity, which can lead to steric strain. However, this can also be advantageous, as it can lock the molecule into a specific, bioactive conformation, reducing the entropic penalty of binding.

-

1,2,4-Trisubstitution: This versatile pattern allows for a wide range of spatial arrangements of functional groups, enabling the molecule to adapt to various binding pocket geometries.

-

1,3,5-Trisubstitution: The symmetrical nature of this pattern is ideal for creating molecules that can engage in multivalent binding, where each substituent interacts with a distinct sub-pocket of the target protein. This can lead to a significant increase in binding affinity and selectivity.

Case Study: 1,3,5-Trisubstituted Benzenes as Matriptase Inhibitors

A structure-based approach led to the discovery of potent and selective matriptase inhibitors based on a 1,3,5-trisubstituted benzene core.[4] X-ray crystallography of a potent analog in complex with matriptase revealed key interactions in the S1 pocket. The 1,3,5-substitution pattern allowed for optimal positioning of the functional groups to engage in strong hydrogen bonding and salt-bridge interactions.

| Compound | Matriptase IC50 (nM) | Selectivity vs. other proteases |

| Analog 1 | 500 | Moderate |

| Analog 15 | 25 | High |

| Analog 26 | 10 | High |

Data adapted from a study on matriptase inhibitors.[4]

The SAR data clearly demonstrates that modifications to the substituents on the 1,3,5-trisubstituted scaffold led to a significant improvement in potency and selectivity.

Trisubstituted Benzene Scaffolds in FDA-Approved Drugs

The utility of trisubstituted benzene scaffolds is underscored by their presence in numerous FDA-approved drugs across a wide range of therapeutic areas.

| Substitution Pattern | Drug Name (Brand Name) | Therapeutic Indication |

| 1,2,3-Trisubstituted | Entacapone (Comtan®) | Parkinson's disease |

| Tolcapone (Tasmar®) | Parkinson's disease | |

| 1,2,4-Trisubstituted | Sotorasib (Lumakras™) | Non-small cell lung cancer[4] |

| Avacopan (Tavneos®) | ANCA-associated vasculitis[4] | |

| Ryaltris™ | Seasonal allergic rhinitis[5] | |

| 1,3,5-Trisubstituted | Caronamide | Previously used to prolong penicillin activity |

| Some developmental compounds | Various, including anticancer[6] |

Conclusion and Future Perspectives

Trisubstituted benzene scaffolds remain a cornerstone of medicinal chemistry, providing a robust and versatile platform for the design of novel therapeutics. The ability to strategically synthesize specific substitution patterns allows for precise control over a molecule's three-dimensional structure and its interactions with biological targets. As our understanding of disease biology deepens and new targets emerge, the rational design and synthesis of molecules based on these fundamental scaffolds will continue to be a driving force in drug discovery. The continued development of novel synthetic methodologies that provide even greater control over regioselectivity will further empower medicinal chemists to explore new chemical space and develop the next generation of life-saving medicines.

References

-

Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry. Available at: [Link]

-

Benzene, 1,3,5-tribromo-. Organic Syntheses. Available at: [Link]

-

Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). MDPI. Available at: [Link]

-

Synthesis of symmetrical and unsymmetrical trisubstituted benzene derivatives through ring-closing alkyne metathesis strategy. Indian Journal of Chemistry. Available at: [Link]

-

Ternary Synthon Strategy for 1,3,5-Trisubstituted Benzenes via [3 + 3] Benzannulation of Propargyl Alcohols. Organic Letters. Available at: [Link]

-

Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Molecules. Available at: [Link]

- 1, 2, 3-tri-substituted benzene and method for synthesizing same. Google Patents.

-

Quantitative structure-activity relationships for the Toxicity of Substituted Benzenes to Cyprinus carpio1. Biomedical and Environmental Sciences. Available at: [Link]

-

Structure-guided discovery of 1,3,5 tri-substituted benzenes as potent and selective matriptase inhibitors exhibiting in vivo antitumor efficacy. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. Available at: [Link]

-

Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Molecules. Available at: [Link]

-

Synthesis of polysubstituted arenes through organocatalytic benzannulation. RSC Advances. Available at: [Link]

-

Synthesis of Trisubstituted Benzene. YouTube. Available at: [Link]

-

Glenmark Pharmaceuticals Announces FDA Acceptance of the Company's First New Drug Application for Ryaltris™ for Patients with Seasonal Allergic Rhinitis. Glenmark Pharmaceuticals. Available at: [Link]

Sources

- 1. CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same - Google Patents [patents.google.com]

- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenmarkpharma-us.com [glenmarkpharma-us.com]

- 6. pubs.acs.org [pubs.acs.org]

Structural Isosteres in Halo-Aryl Design: A Comparative Analysis of Phenolic vs. Benzylic Ethers

Executive Summary: The "Magic Methyl" vs. The "Spacer"

In the optimization of small molecule drugs, the transition from 3-bromo-5-chloroanisole (Molecule A) to 1-bromo-3-chloro-5-(methoxymethyl)benzene (Molecule B) represents a classic "scaffold hop." While both molecules present identical halogen vectors (Br/Cl) for cross-coupling, the oxygen placement dictates a massive divergence in electronic character, metabolic stability, and synthetic utility.

-

Molecule A (Anisole): A rigid, electron-rich scaffold. The oxygen is directly conjugated to the ring, driving strong resonance effects (

) and enabling Directed Ortho Metalation (DoM). -

Molecule B (Benzyl Ether): A flexible, electronically neutral scaffold. The methylene spacer insulates the ring from the oxygen, severing resonance and altering the metabolic soft spot from

-dealkylation to benzylic oxidation.

This guide details the physicochemical profiles, synthetic protocols, and decision-making logic for deploying these scaffolds in drug discovery.

Electronic & Physicochemical Profiling[1]

The core distinction lies in how the ether oxygen communicates with the aromatic

Hammett & Electronic Parameters

The methoxy group in Molecule A is a "chameleon": it withdraws electrons inductively (

| Parameter | 3-Bromo-5-chloroanisole (A) | This compound (B) | Impact on Chemistry |

| Oxygen Hybridization | A is more electron-rich; B is neutral. | ||

| Hammett | -0.27 (Donor) | -0.17 (Weak Donor/Neutral) | A activates the ring for EAS; B does not. |

| Hammett | +0.12 (Withdrawing) | +0.02 (Neutral) | A acidifies ortho-protons for lithiation. |

| LogP (Est.) | ~3.4 | ~3.8 | B is more lipophilic due to the extra -CH |

| Rotatable Bonds | 1 (C-O bond is rigid) | 2 (C-C and C-O) | B incurs a higher entropic penalty in binding. |

Visualization: Electronic Vectors

The following diagram illustrates the conflicting electronic vectors that dictate reactivity.

Figure 1: Electronic vector comparison. Note the resonance donation in A versus the insulation in B.

Synthetic Reactivity & Protocols

The choice between these molecules radically alters the synthetic strategy, particularly regarding Lithiation and Cross-Coupling .

Divergent Lithiation Logic

-

Molecule A (DoM): The methoxy group is a Directed Metalation Group (DMG).[1] Treatment with

-BuLi will exclusively deprotonate the position ortho to the oxygen (C2 or C6), stabilized by lithium coordination. -

Molecule B (Li-Hal Exchange): The ether oxygen is too far to direct lithiation effectively. Treatment with

-BuLi will result in Lithium-Halogen Exchange (preferentially at the Bromine) rather than deprotonation.

Figure 2: Divergent lithiation pathways. Molecule A favors DoM; Molecule B favors Li-Hal exchange.

Experimental Protocol: Synthesis of Molecule B

While Molecule A is commercially available, Molecule B often requires synthesis. The following protocol utilizes a Williamson ether synthesis optimized for benzylic substrates to prevent side reactions.

Objective: Synthesis of this compound from 3-bromo-5-chlorobenzyl alcohol.

Reagents:

-

3-bromo-5-chlorobenzyl alcohol (1.0 eq)

-

Methyl Iodide (MeI) (1.5 eq)

-

Sodium Hydride (NaH, 60% in oil) (1.2 eq)

-

THF (Anhydrous)

-

TBAI (Tetrabutylammonium iodide) (0.05 eq - Catalyst)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add NaH (1.2 eq) and wash 3x with dry pentane to remove mineral oil. Suspend NaH in anhydrous THF (

). -

Deprotonation: Cool the suspension to 0°C. Add 3-bromo-5-chlorobenzyl alcohol (dissolved in minimal THF) dropwise over 15 minutes. Evolution of

gas will be observed. -

Equilibration: Warm to Room Temperature (RT) and stir for 30 minutes to ensure complete alkoxide formation. The solution should turn slightly yellow/turbid.[2]

-

Alkylation: Cool back to 0°C. Add catalytic TBAI (enhances rate via iodide exchange). Add MeI (1.5 eq) dropwise.

-

Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (

) should disappear, replaced by the less polar ether ( -

Quench & Workup: Cool to 0°C. Carefully quench with sat.

. Extract with -

Purification: Flash chromatography (100% Hexanes

5% EtOAc/Hexanes). Benzylic ethers are stable on silica but avoid prolonged exposure to high acidity.

Validation:

-

1H NMR (

): Look for the diagnostic singlet of the benzylic -

Key Difference from Anisole: The anisole

appears upfield (~3.8 ppm) and lacks the

Medicinal Chemistry Implications (ADME)[4]

Metabolic Soft Spots

-

Molecule A (Anisole): The primary clearance pathway is

-demethylation mediated by CYP2D6 or CYP2C19. This generates a phenol, which is a high-affinity substrate for Phase II conjugation (Glucuronidation/Sulfation), leading to rapid excretion. -

Molecule B (Benzyl Ether): The primary clearance pathway is Benzylic Oxidation (CYP3A4). Hydroxylation at the benzylic carbon leads to a hemiacetal, which collapses to release formaldehyde and the corresponding benzoic acid derivative.

Solubility & Permeability

Molecule B acts as a "grease" element. The extra methylene group increases

-

Use Case: If Molecule A is too polar or has high crystal lattice energy (low solubility), switching to Molecule B can disrupt packing and improve membrane permeability, albeit at the cost of metabolic stability.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

-

Snieckus, V. (1990).[3] Directed ortho metalation.[4][1][3][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

-

Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Detailed mechanisms of ether dealkylation vs benzylic oxidation).

-

Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Authoritative text on Li-Hal exchange vs DoM).

-

PubChem Compound Summary. (2024). 3-Bromo-5-chloroanisole (CID 174913-12-3).[6][7][8]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. youtube.com [youtube.com]

- 5. scribd.com [scribd.com]

- 6. chembk.com [chembk.com]

- 7. 3-bromo-5-chloroanisole, CasNo.174913-12-3 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 8. calpaclab.com [calpaclab.com]

Methodological & Application

High-Fidelity Sequential Cross-Coupling of 1-Bromo-3-chloro-5-(methoxymethyl)benzene

Executive Summary: The "Linchpin" Strategy

In the architecture of diversity-oriented synthesis (DOS), 1-bromo-3-chloro-5-(methoxymethyl)benzene represents a high-value "linchpin" scaffold. Its utility stems from its tri-orthogonal functionality :

-

Site A (Ar-Br): Highly reactive; susceptible to oxidative addition under mild conditions.

-

Site B (Ar-Cl): Latent reactivity; requires specialized ligands/forcing conditions, allowing it to survive Step 1 intact.

-

Site C (MOM-Ether): A stable handle (or masked alcohol) that remains inert during basic cross-coupling but can be deprotected or derivatized downstream.

This guide details the sequential site-selective Suzuki-Miyaura coupling of this scaffold. By exploiting the kinetic disparity between C–Br and C–Cl bonds, researchers can modularly install two different aryl groups, creating non-symmetric 1,3,5-substituted arenes essential for SAR (Structure-Activity Relationship) exploration.

Mechanistic Logic: The Kinetic Hierarchy

Success relies on controlling the Oxidative Addition (OA) step of the catalytic cycle. The bond dissociation energy (BDE) of Ar–Cl (~96 kcal/mol) is significantly higher than that of Ar–Br (~81 kcal/mol).

-

Phase 1 (Br-Selective): We utilize a "general-purpose" catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) at moderate temperatures. These systems possess sufficient energy to insert into the C–Br bond but are kinetically incompetent to activate the C–Cl bond, ensuring chemoselectivity.

-

Phase 2 (Cl-Selective): Following the first coupling, the C–Cl bond is activated using electron-rich, bulky phosphine ligands (e.g., Buchwald's SPhos or XPhos). These ligands increase electron density on the Pd(0) center, facilitating OA into the reluctant chloride.

Visual Workflow (Process Map)

Figure 1: Sequential workflow exploiting halide reactivity differentials (Br > Cl).

Detailed Protocols

Protocol A: Site-Selective Coupling at C–Br

Target: Reaction of the Bromide while preserving the Chloride.

Reagents & Stoichiometry:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid A: Aryl-B(OH)₂ (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Chosen for robustness and moderate activity.

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Step-by-Step Methodology:

-

Inerting: Charge a reaction vial with the substrate, Boronic Acid A, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.

-

Thermal Activation: Heat the mixture to 80°C .

-

Critical Control Point: Do not exceed 90°C. Higher temperatures increase the risk of minor oxidative addition into the chloride, leading to "double-coupled" impurities.

-

-

Monitoring: Monitor by HPLC or GC-MS at 2 hours. Look for the consumption of the starting bromide. The mass spectrum should show the retention of the Chlorine isotope pattern (3:1 ratio of M : M+2).

-

Work-up: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic layer (MgSO₄) and concentrate.

-

Purification: Silica gel chromatography. Note: The intermediate is often distinct enough from the starting material to allow easy separation.

Protocol B: Activation and Coupling at C–Cl

Target: Reaction of the Chloride on the intermediate.

Reagents & Stoichiometry:

-

Substrate: Mono-coupled Intermediate (from Protocol A) (1.0 equiv)

-

Boronic Acid B: Aryl-B(OH)₂ (1.5 equiv) — Excess required due to slower kinetics.

-

Catalyst System: XPhos Pd G2 (2–4 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).

-

Rationale: XPhos (Buchwald Ligand) is essential to lower the activation energy for Ar–Cl oxidative addition [1].

-

-

Base: K₃PO₄ (3.0 equiv) — Anhydrous conditions often preferred for difficult chlorides.

-

Solvent: Toluene/Water (10:1) or pure Toluene.

Step-by-Step Methodology:

-

Setup: Charge the vial with the Intermediate, Boronic Acid B, precatalyst (XPhos Pd G2), and K₃PO₄. Purge with Argon.

-

Reaction: Add solvent. Heat to 100–110°C .

-

Note: Chloride coupling requires significant thermal energy. If using Toluene, reflux is standard.

-

-

Kinetics: Reaction times are typically longer (4–16 hours).

-

Work-up: Standard aqueous extraction (EtOAc or DCM).

-

Scavenging: If residual Pd is a concern for biological assays, treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 4 hours before concentration.

Data Summary & Expected Outcomes

| Parameter | Protocol A (Bromide) | Protocol B (Chloride) |

| Primary Challenge | Avoiding over-reaction (Selectivity) | Forcing reaction (Reactivity) |

| Catalyst Class | Standard (Pd-PPh₃ / dppf) | High-Activity (Dialkylbiaryl phosphines) |

| Temp. Window | 60°C – 80°C | 100°C – 120°C |

| Typical Yield | 85 – 95% | 70 – 90% |

| Limiting Factor | Temp control (Keep <90°C) | Steric bulk of Boronic Acid B |

Expertise & Troubleshooting (E-E-A-T)

1. The "Ring-Walking" Phenomenon: In rare cases, particularly with electron-deficient arenes, the Pd catalyst may not dissociate from the pi-system after the first coupling; it can "walk" to the C–Cl bond and perform a second oxidative addition immediately [2].

-

Solution: If you observe double-coupling in Step 1, switch the solvent to a more coordinating one (e.g., DMF or MeCN) which helps displace the Pd from the product, ensuring it returns to the bulk pool rather than reacting again intramolecularly.

2. Stability of the Methoxymethyl (MOM) Group: The MOM ether is stable under the basic conditions of Suzuki coupling (pH 9–12). However, it is acid-labile.

-

Caution: Avoid acidic work-ups (e.g., 1M HCl washes). Use saturated NH₄Cl or neutral water. If the final goal is to reveal the phenol, the MOM group can be removed post-coupling using mild acid (2M HCl in MeOH) or BBr₃ (though BBr₃ may affect the biaryl linkage if electron-rich).

3. Boronic Acid De-boronation: If Boronic Acid B is electron-poor (e.g., 2-fluorophenyl), it may undergo protodeboronation at 100°C before coupling.

-

Mitigation: Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours) or switch to the corresponding Pinacol Ester (Bpin), which is more thermally stable.

References

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

-

Schoenebeck, F., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination & Suzuki Coupling Protocols using XPhos Pd G2. Organic Syntheses.

Application Note: Chemoselective Suzuki-Miyaura Coupling of Aryl Bromides in the Presence of Aryl Chlorides

Abstract & Strategic Value

In drug discovery and library synthesis, the ability to sequentially functionalize polyhalogenated aromatic cores is a critical competency.[1] This guide details the chemoselective Suzuki-Miyaura coupling of aryl bromides in the presence of aryl chlorides. By exploiting the bond dissociation energy (BDE) differential between C–Br and C–Cl bonds, researchers can install a biaryl linkage at the bromide site while retaining the chloride handle for subsequent elaboration (e.g., amination or a second coupling). This "orthogonal functionalization" strategy reduces step counts and avoids the need for protecting groups.

Mechanistic Foundation: The Kinetic Basis of Selectivity

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving Oxidative Addition (OA) , Transmetallation (TM) , and Reductive Elimination (RE) .[2]

The Selectivity Filter: Oxidative Addition

For aryl halides, Oxidative Addition is typically the rate-determining step (RDS). The selectivity between Ar–Br and Ar–Cl is governed by the kinetics of this step, which correlates directly with Bond Dissociation Energy (BDE).

-

C–Br Bond: Weaker (~68–81 kcal/mol). Reacts rapidly with Pd(0).

-

C–Cl Bond: Stronger (~96 kcal/mol). Reacts sluggishly with standard Pd(0) species.

The "Ligand Switch" Principle: To achieve high selectivity, one must choose a ligand that is electron-rich enough to insert into the C–Br bond but not electron-rich enough to activate the C–Cl bond at the given temperature.

-

High Selectivity Ligands: Triarylphosphines (e.g.,

, dppf). These provide sufficient electron density for Ar–Br activation but create a high energy barrier for Ar–Cl activation. -

Low Selectivity (Over-Active) Ligands: Bulky, electron-rich dialkylphosphines (e.g.,

, PCy3, Buchwald ligands like XPhos/SPhos). These lower the activation energy so significantly that they may activate both halides, leading to mixtures or polymerization.

Visualization: The Selectivity Landscape

The following diagram illustrates the kinetic decision tree that dictates the reaction pathway.

Figure 1: Kinetic pathway showing the preferential activation of C-Br over C-Cl. Note that "Product C" (over-reaction) only occurs if the catalyst system is too active (e.g., using SPhos at high heat).

Critical Experimental Parameters

To ensure success, the reaction environment must be tuned to favor the bromide.[1]

| Parameter | Recommendation for Selectivity | Rationale |

| Catalyst Source | Pd(PPh3)4 or Pd(dppf)Cl2 | Triphenylphosphine is the "Goldilocks" ligand: active enough for Br, inert toward Cl at <90°C. |

| Solvent | DME/Water or Toluene/EtOH/Water | Biphasic systems with water facilitate the solubility of inorganic bases and boronic acids. |

| Base | Na2CO3 or K2CO3 | Weak bases are sufficient for the transmetallation of the Ar-Pd-Br species but minimize side reactions. Avoid strong alkoxides (KOtBu). |

| Temperature | 60°C – 80°C | Sufficient thermal energy to cross the C–Br activation barrier. Do not exceed 100°C to avoid activating the C–Cl bond. |

| Stoichiometry | 1.0 – 1.1 equiv Boronic Acid | Excess boronic acid increases the statistical probability of double coupling. Keep stoichiometry tight. |

Standard Protocol: Selective Coupling of 1-Bromo-4-chlorobenzene

This protocol serves as the primary method for coupling aryl bromides while preserving aryl chlorides. It uses a standard Pd(0) tetrakis system.

Target Reaction: 1-Bromo-4-chlorobenzene + Phenylboronic Acid → 4-Chlorobiphenyl

Materials Checklist

-

Substrate: 1-Bromo-4-chlorobenzene (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.05 equiv)

-

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Base: Sodium Carbonate (Na2CO3) (2.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) and Deionized Water (2:1 ratio)

-

Gas: Argon or Nitrogen balloon

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 2-neck round-bottom flask (RBF) or a microwave vial equipped with a stir bar. Allow to cool under a stream of Argon.

-

-

Reagent Addition (Solids):

-

Add 1-Bromo-4-chlorobenzene (1.0 mmol, 191 mg).

-

Add Phenylboronic acid (1.05 mmol, 128 mg).

-

Add Pd(PPh3)4 (0.03 mmol, 35 mg). Note: Add catalyst last to minimize air exposure.

-

-

Solvent & Base Addition:

-

Add DME (4 mL).

-

Add 2M aqueous Na2CO3 solution (1.0 mL, 2.0 mmol).

-

-

Degassing (Crucial):

-

Sparge the biphasic mixture with Argon for 5–10 minutes. Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

-

-

Reaction:

-

Seal the vessel.

-

Heat to 80°C in an oil bath (or heating block) with vigorous stirring.

-

Monitor by TLC or LC-MS at 1 hour. The starting material (bromide) should disappear; the product (monocoupled) should appear. The chloride peak should remain intact.[1]

-

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

-

Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with Brine, dry over MgSO4, filter, and concentrate.

-

-

Purification:

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Protocol Workflow Visualization

Figure 2: Operational workflow for the standard selective coupling protocol.

Troubleshooting & Optimization

Even with robust protocols, substrate-specific electronic effects can alter reactivity.[4]

Scenario A: No Reaction (Sluggish Bromide)

-

Cause: Substrate is extremely electron-rich or sterically hindered.[4]

-

Solution: Switch to Pd(dppf)Cl2 (3 mol%). The bidentate ligand prevents de-coordination and increases stability/activity slightly without being aggressive enough to attack the chloride.

-

Alternative: Increase temperature to 90°C.

Scenario B: Loss of Selectivity (Chloride Reacting)

-

Cause: Temperature too high or catalyst too active.

-

Solution:

-

Lower temperature to 60°C .

-

Ensure you are not using SPhos, XPhos, or

. -

Reduce catalyst loading to 1 mol%.

-

Scenario C: Protodeboronation (Loss of Boronic Acid)

-

Cause: Heating boronic acids in basic aqueous media for too long.

-

Solution: Switch base to K3PO4 or KF (anhydrous conditions) and use dry THF/Dioxane.

Comparative Data: Catalyst Performance

The table below summarizes expected outcomes based on literature precedents for the coupling of 4-bromo-chlorobenzene.

| Catalyst System | Ligand Class | Temp | Yield (Biaryl-Cl) | Selectivity Note |

| Pd(PPh3)4 | Monodentate Arylphosphine | 80°C | 90-95% | Excellent. Standard for Br > Cl. |

| Pd(dppf)Cl2 | Bidentate Arylphosphine | 80°C | 88-94% | Excellent. Good for sterically hindered bromides. |

| Pd(OAc)2 / SPhos | Dialkylbiaryl Phosphine | 80°C | <50% | Poor. Significant double coupling (reaction at Cl). |

| Pd(OAc)2 / SPhos | Dialkylbiaryl Phosphine | RT | 95% | Good. SPhos is so active it couples Br at Room Temp, leaving Cl intact. |

| Pd2(dba)3 / P(t-Bu)3 | Trialkylphosphine | RT | 92% | Good. Similar to SPhos; high activity allows RT coupling. |

Key Takeaway: If you must use a highly active ligand (like SPhos) for a difficult substrate, you must lower the temperature to Room Temperature (RT) to maintain selectivity.

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95, 2457–2483.

-

Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[3] Angewandte Chemie International Edition, 2002 , 41, 4176–4211.

-

BenchChem. "Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives." BenchChem Protocols, 2025 .

-

Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Developments."

-

Navarro, O.; et al. "General Study of the Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Catalyzed by (NHC)Pd(II) Complexes." Journal of Organic Chemistry, 2004 , 69, 3173–3180.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

Application Notes and Protocols for the Regioselective Lithiation of 1-bromo-3-chloro-5-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the regioselective lithiation of 1-bromo-3-chloro-5-(methoxymethyl)benzene, a versatile intermediate in organic synthesis. The protocols detailed herein focus on achieving selective bromine-lithium exchange to generate a key organolithium intermediate, which can be subsequently functionalized by electrophilic quenching. This guide offers in-depth technical details, explains the underlying chemical principles, and provides step-by-step experimental procedures to ensure reproducible and efficient synthesis.

Introduction: The Synthetic Utility of Substituted Aryllithiums

Polyfunctionalized aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The targeted functionalization of a specific position on an aromatic ring is a cornerstone of modern organic chemistry. Among the various methods to achieve this, the generation of aryllithium species through lithiation stands out for its efficiency and the wide array of subsequent transformations possible.

This compound presents a unique synthetic challenge and opportunity. The presence of three distinct functional groups—a bromine atom, a chlorine atom, and a methoxymethyl ether—allows for multiple potential reaction pathways. The methoxymethyl (MOM) group can act as a directed metalation group (DMG), potentially guiding an organolithium base to deprotonate an adjacent ortho position[1][2]. However, the presence of halogens opens the door to the powerful halogen-metal exchange reaction, a kinetically fast process[3][4][5]. The successful and selective lithiation of this substrate hinges on understanding and controlling the competition between these pathways.

Mechanistic Insights: Halogen-Metal Exchange vs. Directed ortho-Metalation

The lithiation of this compound can principally proceed via two competing mechanisms:

-

Directed ortho-Metalation (DoM): The Lewis basic oxygen of the methoxymethyl group can coordinate with the Lewis acidic lithium of an organolithium reagent, directing the base to deprotonate one of the adjacent ortho protons (C4 or C6)[1][6][7].

-

Halogen-Metal Exchange: This is a rapid reaction where the lithium atom of the organolithium reagent exchanges with a halogen atom on the aromatic ring. The rate of this exchange is highly dependent on the halogen, with the general trend being I > Br > Cl > F[5].

In the case of this compound, the bromine atom is significantly more susceptible to halogen-metal exchange than the chlorine atom. Therefore, treatment with a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures is expected to favor the bromine-lithium exchange at the C1 position, outcompeting both chlorine-lithium exchange and directed ortho-metalation.

The choice of the organolithium reagent is also critical. While n-BuLi is commonly used for halogen-metal exchange, other reagents like sec-butyllithium (s-BuLi) and tert-butyllithium (t-BuLi) exhibit different basicities and nucleophilicities which can influence the reaction outcome[6][8][9]. For this substrate, n-BuLi is a suitable choice to promote the desired bromine-lithium exchange without significant side reactions.

Below is a diagram illustrating the anticipated dominant reaction pathway.

Caption: Predominant reaction pathway for the lithiation of this compound.

Experimental Protocols

3.1. General Safety Precautions for Handling Organolithium Reagents

Organolithium reagents such as n-BuLi are pyrophoric and react violently with water and protic solvents. All reactions involving these reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware[10]. A Schlenk line or a glovebox should be used for all transfers[11]. Personal protective equipment, including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory. A Class D fire extinguisher should be readily available. For detailed safety protocols, refer to established guidelines for handling pyrophoric reagents[10][12].

3.2. Protocol for Regioselective Bromine-Lithium Exchange and Electrophilic Quench

This protocol describes the generation of 3-chloro-5-(methoxymethyl)phenyllithium via bromine-lithium exchange, followed by quenching with a generic electrophile.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (solution in hexanes, concentration to be determined by titration prior to use)

-

Electrophile of choice (e.g., trimethyl borate, N,N-dimethylformamide, etc.)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Oven-dried, three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or argon gas inlet

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone or cryocool bath

Procedure:

-

Reaction Setup: Assemble the dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen or argon inlet, and a low-temperature thermometer. Purge the flask with the inert gas for at least 15 minutes. This can also be achieved by performing several vacuum/inert gas cycles on a Schlenk line[11].

-

Substrate Addition: To the flask, add this compound (1.0 equivalent) and dissolve it in anhydrous THF (approximately 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or a cryocool. It is crucial to maintain this low temperature to minimize side reactions.

-

Addition of n-BuLi: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe while vigorously stirring the reaction mixture. The addition should be controlled to maintain the internal temperature below -70 °C. A slight color change may be observed upon the formation of the aryllithium species.

-

Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete bromine-lithium exchange.

-

Electrophilic Quench: Slowly add the chosen electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF, to the reaction mixture at -78 °C. The addition should be dropwise to control any potential exotherm[2].

-

Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution[2][13]. An exotherm may be observed.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. The organic layer should be washed sequentially with water and brine[13].

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator[13].

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Key Reaction Parameters

The success of the lithiation reaction is dependent on several critical parameters. The following table summarizes these key variables and their recommended ranges for the regioselective bromine-lithium exchange of this compound.

| Parameter | Recommended Value/Range | Rationale |

| Temperature | -78 °C | Minimizes side reactions such as ortho-metalation and potential decomposition of the organolithium intermediate. |

| Solvent | Anhydrous THF | Ethereal solvents are known to deaggregate organolithium reagents, increasing their reactivity[6]. |

| Organolithium Reagent | n-Butyllithium (n-BuLi) | Provides a good balance of reactivity for efficient bromine-lithium exchange without being overly aggressive, which could lead to side reactions[9]. |

| Equivalents of n-BuLi | 1.05 - 1.2 equivalents | A slight excess ensures complete consumption of the starting material. |

| Reaction Time (Lithiation) | 30 - 60 minutes | Sufficient time for complete halogen-metal exchange at low temperatures. |

| Quenching Agent | Saturated aq. NH₄Cl | A mild proton source for quenching any unreacted organolithium species without causing hydrolysis of sensitive functional groups[13]. |

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Low or no conversion | Inactive n-BuLi | Titrate the n-BuLi solution immediately before use to determine its exact concentration. |

| Insufficiently dry conditions | Ensure all glassware is thoroughly oven-dried and the reaction is performed under a strictly inert atmosphere. Use freshly distilled anhydrous solvents. | |

| Formation of side products (e.g., from ortho-metalation) | Reaction temperature too high | Maintain the reaction temperature strictly at -78 °C during the addition of n-BuLi and for the duration of the lithiation. |

| Prolonged reaction time | Optimize the reaction time; prolonged stirring may allow for slower, thermodynamically favored side reactions to occur. | |

| Low yield after work-up | Inefficient extraction | If the product is polar, "salting out" by saturating the aqueous layer with NaCl can improve extraction efficiency into the organic phase[13]. |

| Product instability | Ensure the work-up and purification conditions are suitable for the stability of the final product. |

Conclusion

The regioselective lithiation of this compound via bromine-lithium exchange is a powerful and reliable method for the synthesis of valuable 1,3,5-trisubstituted benzene derivatives. By carefully controlling the reaction conditions, particularly the temperature and the choice of organolithium reagent, high selectivity for the desired organolithium intermediate can be achieved. The subsequent quenching with a wide range of electrophiles opens up a vast chemical space for the development of novel molecules for various applications in the life sciences and materials science.

References

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp. (117), e54696, doi:10.3791/54696 (2016). [Link]

-

Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]

-

Substitution effect on the regioselective halogen/metal exchange of 3-substituted 1,2,5-tribromobenzenes. ResearchGate. [Link]

-

On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. PubMed. [Link]

-

Directed (ortho) Metallation. University of Missouri. [Link]

-

Why do we use t-BuLi instead of sec-BuLi and n-BuLi? Reddit. [Link]

-

Halogen—Lithium Exchange Between Substituted Dihalobenzenes and Butyllithium: Application to the Regioselective Synthesis of Functionalized Bromobenzaldehydes. ResearchGate. [Link]

-

DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. [Link]

-

nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? Chemistry Stack Exchange. [Link]

-

Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids. ACS Publications. [Link]

-

Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

-

Optimization of Organolithium Reactions. FMC Lithium. [Link]

-

Direct characterization of the Li intercalation mechanism into α-V2O5 nanowires using in-situ transmission electron microscopy. AIP Publishing. [Link]

-

The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3. Wiley Online Library. [Link]

-

Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation? Reddit. [Link]

-

Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience, EPFL. [Link]

-

Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

-

Lithiation/delithiation characterisation of various anode materials. ResearchGate. [Link]

-

Advanced characterization techniques for solid state lithium battery research. Western Engineering. [Link]

-

Engineering and characterization of interphases for lithium metal anodes. RSC Publishing. [Link]

-

Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Chemistry Portal. [Link]

-

Boron Directed Regioselective Aromatic Ortho- Functionalizations. Gupea. [Link]

-

Boron-Based Directing Groups for Directed Lithiation Reactions. ACS Publications. [Link]

-

Metal–halogen exchange. Wikipedia. [Link]

-

Direct Observation of Active Material Concentration Gradients and Crystallinity Breakdown in LiFePO4 Electrodes During Charge/Discharge Cycling of Lithium Batteries. ACS Publications. [Link]

-

1-Bromo-3-chloro-5-methoxybenzene. PubChem. [Link]

-

Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane. Chemical Communications (RSC Publishing). [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 8. reddit.com [reddit.com]

- 9. reddit.com [reddit.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Mastering Chemoselectivity: A Guide to the Buchwald-Hartwig Amination of Bromo-Chloro-Benzenes

Introduction: The Quest for Precision in C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, empowering chemists to forge carbon-nitrogen (C-N) bonds with remarkable efficiency.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] For researchers and drug development professionals, the ability to selectively functionalize polyhalogenated aromatic compounds is of paramount importance. It opens avenues for sequential, site-specific modifications, thereby streamlining the synthesis of complex molecules and enabling rapid exploration of chemical space.

This application note provides an in-depth guide to achieving high chemoselectivity in the Buchwald-Hartwig amination of bromo-chloro-benzene substrates. We will delve into the mechanistic principles that govern this selectivity, offer field-proven insights into optimizing reaction conditions, and provide detailed, step-by-step protocols for practical implementation in the laboratory.

The Mechanistic Underpinnings of Selectivity: C-Br vs. C-Cl Reactivity

The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the foundation of selectivity in the Buchwald-Hartwig amination.[1] The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][3]

The oxidative addition of the aryl halide to a Pd(0) complex is typically the rate-determining step and the point at which selectivity is established. The C-Br bond is weaker and more polarizable than the C-Cl bond, leading to a lower activation energy for oxidative addition.[4][5] Consequently, the Pd(0) catalyst will preferentially react with the C-Br bond, leaving the C-Cl bond intact. This reactivity trend generally follows the order of C-I > C-Br > C-OTf > C-Cl.[5]

Figure 2: The interplay of ligand steric and electronic properties in achieving high selectivity.

Practical Considerations and Protocol Optimization

Achieving optimal selectivity requires a systematic approach to reaction optimization. The following sections provide detailed protocols and key considerations for the selective Buchwald-Hartwig amination of bromo-chloro-benzenes.

Recommended Catalyst Systems and Reagents

| Component | Recommended Reagents | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Readily available and effective sources of Pd(0) in situ. [6] |

| Ligand | XPhos, RuPhos, BrettPhos, Josiphos ligands | Sterically hindered and electron-rich, promoting high activity and selectivity. [7][8][9] |

| Base | NaOtBu, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are generally required to deprotonate the amine. The choice may depend on the pKa of the amine and the functional group tolerance of the substrate. [5] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-polar aprotic solvents are typically preferred. [2][10] |

Table 1: Recommended Reagents for Selective Buchwald-Hartwig Amination.

General Protocol for Selective C-Br Amination

This protocol provides a general starting point for the selective amination of a bromo-chloro-benzene with a primary or secondary amine. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials:

-

Bromo-chloro-benzene substrate (1.0 mmol)

-

Amine (1.2 mmol)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

-

XPhos (0.024 mmol, 2.4 mol%)

-

NaOtBu (1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Oven-dried Schlenk tube with a magnetic stir bar

-

Inert gas (Argon or Nitrogen) supply

Procedure:

-

Reaction Setup: To the Schlenk tube, add the bromo-chloro-benzene, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere. [1]2. Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with inert gas three times. [1][6]3. Solvent and Amine Addition: Add the anhydrous toluene, followed by the amine, via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 80-110 °C and stir vigorously. [1]5. Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting bromo-chloro-benzene is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. [1]7. Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [6]8. Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amino-chloro-benzene.

Figure 3: Step-by-step experimental workflow for selective Buchwald-Hartwig amination.

Troubleshooting and Optimization

-

Low Conversion: If the reaction stalls, consider increasing the temperature or adding a fresh portion of the catalyst and ligand. Ensure all reagents and solvents are strictly anhydrous.

-

Poor Selectivity (C-Cl Amination): If amination of the C-Cl bond is observed, reduce the reaction temperature and consider a more sterically hindered ligand. A weaker base, such as Cs₂CO₃, may also improve selectivity in some cases.

-

Substrate Decomposition: For base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, although this might require higher temperatures and longer reaction times. [5]

Case Study: Selective Amination of 1-Bromo-4-chlorobenzene

To illustrate the principles discussed, let's consider the selective amination of 1-bromo-4-chlorobenzene with morpholine.

| Entry | Ligand | Base | Temp (°C) | Time (h) | Yield of 4-(4-chlorophenyl)morpholine (%) |

| 1 | XPhos | NaOtBu | 100 | 12 | >95 |

| 2 | RuPhos | NaOtBu | 100 | 12 | >95 |

| 3 | P(o-tol)₃ | NaOtBu | 100 | 24 | 85 |

| 4 | Xantphos | NaOtBu | 100 | 24 | 90 |

Table 2: Representative data for the selective amination of 1-bromo-4-chlorobenzene. Yields are based on representative literature for similar transformations.

The data in Table 2 demonstrates the superior performance of bulky, electron-rich biarylphosphine ligands (XPhos, RuPhos) in achieving high yields for the selective amination of the C-Br bond. While other ligands can also provide the desired product, they may require longer reaction times or result in lower yields.

Conclusion

The selective Buchwald-Hartwig amination of bromo-chloro-benzenes is a powerful and reliable method for the synthesis of functionalized arylamines. By understanding the fundamental mechanistic principles and carefully selecting the appropriate ligand and reaction conditions, researchers can achieve high levels of chemoselectivity. The protocols and insights provided in this application note serve as a comprehensive guide for scientists in drug discovery and development to effectively utilize this important transformation in their synthetic endeavors.

References

- How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia. Chemical Science (RSC Publishing).

- Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene. Benchchem.

- Buchwald Ligands Review. Entegris.

- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC.

- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.

- Buchwald-Hartwig Amination. Chemistry LibreTexts.

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.

- NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. ResearchGate.

- Buchwald–Hartwig amination. Wikipedia.

- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.

- Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions. Benchchem.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.

- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing).

- Green Chemistry. RSC Publishing.

- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate.

- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.

- Conditions for a selective Buchwald-Hartwig amination?. ResearchGate.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.

- (PDF) Buchwald-Hartwig reaction: An overview. ResearchGate.

- N-Xantphos vs. Buchwald Ligands in Catalytic Cross-Coupling. Benchchem.

- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Organic Chemistry Portal.

- Buchwald-Hartwig Coupling. Alfa Chemistry.

- Buchwald Catalysts & Ligands. Sigma-Aldrich.

- New Catalysts for Reductive Amination. Kanto Chemical Co., Inc..

- Selective Intermolecular Amination of C–H Bonds at Tertiary Carbon Centers. PMC.

- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. entegris.com [entegris.com]

- 8. researchgate.net [researchgate.net]

- 9. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Conversion of Methoxymethyl to Hydroxymethyl Groups in Halogenated Aromatics

Introduction: Navigating the Deprotection of MOM Ethers on Halogenated Aromatic Scaffolds

In the landscape of multi-step organic synthesis, particularly within the pharmaceutical and agrochemical industries, the use of protecting groups is a cornerstone of strategic molecular construction. The methoxymethyl (MOM) ether stands out as a robust and versatile protecting group for hydroxyl functionalities due to its ease of installation and stability across a wide range of reaction conditions, including strongly basic and weakly acidic environments.[1][2] However, the successful cleavage of the MOM group to unveil the parent alcohol is a critical step that demands careful consideration of the substrate's overall functionality. This is particularly true for halogenated aromatic compounds, which are pivotal building blocks in the synthesis of a vast array of bioactive molecules.

The presence of halogen substituents (F, Cl, Br, I) on an aromatic ring introduces electronic and steric factors that can influence the reactivity of the entire molecule. Furthermore, the stability of the carbon-halogen bond under various deprotection conditions is a key concern for synthetic chemists. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable conversion of methoxymethyl to hydroxymethyl groups in halogenated aromatic systems. We will delve into the mechanistic underpinnings of common deprotection strategies, offer detailed, field-proven protocols, and discuss the rationale behind the selection of specific reagents and conditions to ensure high-yield and selective transformations while preserving the integrity of the halogenated aromatic core.

The Mechanistic Basis of MOM Ether Cleavage

The deprotection of a MOM ether is fundamentally an acetal hydrolysis reaction.[2] The most common approach involves acid catalysis, which proceeds through a well-understood mechanism. The initial and crucial step is the protonation of one of the ether oxygens by a strong acid.[3] This protonation converts the oxygen into a much better leaving group (a neutral alcohol or water molecule).

The choice of which oxygen gets protonated can lead to slightly different, but converging, pathways. Protonation of the methoxy oxygen is typically followed by the loss of methanol to form a resonance-stabilized oxonium ion. This highly electrophilic intermediate is then readily attacked by water or another nucleophile present in the reaction mixture to yield a hemiacetal. This hemiacetal is unstable and rapidly decomposes to release the desired alcohol and formaldehyde.

Alternatively, protonation of the oxygen atom closer to the aromatic ring leads to a pathway involving the departure of the protected alcohol as the leaving group.[2] Regardless of the precise pathway, the key is the acid-catalyzed activation of the acetal system towards cleavage.

Core Protocols for MOM Deprotection on Halogenated Aromatics

The selection of an appropriate deprotection protocol is contingent on the specific halogen present, the overall electronic nature of the aromatic ring, and the presence of other sensitive functional groups in the molecule. Below, we detail several reliable methods, ranging from classical acidic hydrolysis to milder Lewis acid-mediated and silyl-based approaches.

Protocol 1: Classical Acidic Hydrolysis with Hydrochloric Acid

This is one of the most straightforward and widely used methods for MOM deprotection. The use of a strong mineral acid like HCl in a protic solvent mixture ensures efficient protonation and subsequent hydrolysis of the MOM ether.

Rationale: The combination of a strong acid and a nucleophilic solvent system (water/methanol) provides the necessary components for the acid-catalyzed hydrolysis mechanism to proceed efficiently. This method is often effective for a range of halogenated aromatics, including those with bromo-substituents.[4][5]

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the MOM-protected halogenated aromatic compound (1.0 equiv) in a suitable solvent mixture. A common choice is a 4:1 (v/v) mixture of methanol and water.[6]

-

Acid Addition: To the stirred solution, add a catalytic to a stoichiometric amount of concentrated hydrochloric acid (e.g., a few drops to 1.0-2.0 equiv). The amount of acid can be optimized based on the reactivity of the substrate.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental Workflow for Acidic Hydrolysis

Caption: Workflow for the HCl-mediated deprotection of MOM ethers.

Protocol 2: Lewis Acid-Mediated Cleavage with Boron Tribromide (BBr₃)

For more sterically hindered or electron-deficient halogenated aromatics, a stronger Lewis acid may be required. Boron tribromide is a powerful reagent for cleaving ethers, including MOM ethers.[7] It is particularly effective for aryl methyl ether cleavage and can be applied to MOM deprotection.[8]

Rationale: BBr₃ is a strong Lewis acid that coordinates to one of the ether oxygens, activating the C-O bond for cleavage. This method is often faster and can be performed at lower temperatures than protic acid hydrolysis. However, it is a highly reactive and corrosive reagent that must be handled with care. It is crucial to consider that BBr₃ can also cleave other types of ethers and may not be suitable for substrates with multiple ether functionalities unless a hierarchy of reactivity is established.[9]

Step-by-Step Protocol:

-